molecular formula C22H24N2O2S.BrH B1143067 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr CAS No. 188113-69-1

5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr

Cat. No.: B1143067
CAS No.: 188113-69-1
M. Wt: 461.422
InChI Key:
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Description

5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzenesulfonyl group attached to a vinyl moiety, which is further connected to an indole ring substituted with a 1-methylpyrrolidin-2®-ylmethyl group. The intricate structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation, where the indole reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Vinylation: The vinyl group can be added via a Heck reaction, where the sulfonylated indole reacts with a vinyl halide in the presence of a palladium catalyst.

    Attachment of the Pyrrolidine Moiety: The final step involves the alkylation of the indole with 1-methylpyrrolidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the vinyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Amines (e.g., methylamine), thiols (e.g., ethanethiol)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Ethyl-substituted indole derivatives

    Substitution: Amino- or thio-substituted indole derivatives

Scientific Research Applications

5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: Depending on its structure, the compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it may inhibit key enzymes in the inflammatory pathway, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    5-(2-(Benzenesulfonyl)Vinyl)-1H-Indole: Lacks the pyrrolidine moiety, which may result in different biological activity and chemical reactivity.

    3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole: Lacks the benzenesulfonyl and vinyl groups, affecting its overall properties and applications.

    5-(2-(Benzenesulfonyl)Ethyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole: Similar structure but with an ethyl group instead of a vinyl group, which may alter its reactivity and biological effects.

Uniqueness

The unique combination of the benzenesulfonyl, vinyl, and pyrrolidine moieties in 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr contributes to its distinct chemical and biological properties

Properties

CAS No.

188113-69-1

Molecular Formula

C22H24N2O2S.BrH

Molecular Weight

461.422

Origin of Product

United States

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